5-Bromo-2,4-diiodopyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis and Drug Discovery
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. Its prevalence in nature is most notably observed in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. ignited.injetir.org This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a remarkable diversity of pharmacological activities. nih.govresearchgate.net
Compounds incorporating the pyrimidine motif have demonstrated a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities. ignited.innih.govresearchgate.net The ability of the pyrimidine scaffold to interact with various biological targets, such as enzymes and receptors, has established it as a "privileged scaffold" in drug discovery. nih.gov This has led to the development of numerous FDA-approved drugs containing a pyrimidine core. nih.gov The synthetic accessibility and the potential for diverse functionalization make pyrimidine heterocycles highly attractive starting points for the generation of large compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents. mdpi.combeilstein-journals.org
Overview of Halogenated Pyrimidines as Strategic Synthetic Precursors
The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. beilstein-journals.org Halogenated pyrimidines are electron-deficient aromatic systems, making them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov This reactivity allows for the sequential and often regioselective displacement of halogen atoms by a wide variety of nucleophiles, including amines, alcohols, and thiols. nih.govresearchgate.net
Furthermore, the halogen substituents serve as versatile handles for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.netrsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular frameworks. researchgate.net The differential reactivity of various halogens (e.g., I > Br > Cl) on the same pyrimidine ring allows for selective transformations, further expanding the synthetic possibilities. rsc.org This strategic and controlled functionalization makes halogenated pyrimidines indispensable precursors in the synthesis of highly substituted and functionally diverse pyrimidine derivatives for applications in materials science and medicinal chemistry. beilstein-journals.orgnih.gov
Contextualizing 5-Bromo-2,4-diiodopyrimidine within the Realm of Multi-Halogenated Pyrimidine Chemistry
This compound is a prime example of a multi-halogenated pyrimidine that embodies the principles of strategic synthetic design. Possessing three halogen atoms with distinct reactivity profiles—two iodine atoms and one bromine atom—this compound offers a high degree of control and selectivity in subsequent chemical transformations. The carbon-iodine bonds are generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for selective functionalization at the 2- and 4-positions. rsc.org
This differential reactivity is a key feature that positions this compound as a valuable and specialized precursor in organic synthesis. It allows for a stepwise and controlled introduction of different substituents onto the pyrimidine core, enabling the synthesis of complex, unsymmetrically substituted pyrimidines that would be challenging to access through other synthetic routes. The presence of multiple halogen atoms also significantly influences the electronic properties of the pyrimidine ring, further enhancing its reactivity towards certain transformations. Recent studies have highlighted the enhanced biological activities of multi-halogenated pyrimidines, suggesting that extensive halogenation can improve target binding affinity and antimicrobial effects. mdpi.comnih.govbohrium.com The unique arrangement of halogens in this compound, therefore, makes it a subject of interest for the development of novel compounds with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4HBrI2N2 |
|---|---|
Molecular Weight |
410.78 g/mol |
IUPAC Name |
5-bromo-2,4-diiodopyrimidine |
InChI |
InChI=1S/C4HBrI2N2/c5-2-1-8-4(7)9-3(2)6/h1H |
InChI Key |
GBZCNIVTINVDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)I)I)Br |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 5 Bromo 2,4 Diiodopyrimidine
Precursor Selection and Optimized Starting Materials for 5-Bromo-2,4-diiodopyrimidine Synthesis
The efficient construction of this compound relies heavily on the selection of an appropriate and readily accessible starting material. The most direct and documented precursors are other 5-bromo-2,4-dihalopyrimidines where the less reactive halogens are substituted with iodine.
The conversion of 5-bromo-2,4-dichloropyrimidine (B17362) into this compound represents a practical and documented synthetic route. googleapis.com This transformation is a type of halogen exchange reaction, where the chlorine atoms at the 2 and 4 positions of the pyrimidine (B1678525) ring are substituted by iodine. 5-Bromo-2,4-dichloropyrimidine is a suitable starting material as it can be synthesized from readily available compounds like 5-bromouracil. chemicalbook.comprepchem.comjocpr.com Its use as a direct precursor simplifies the synthetic pathway to the diiodo-derivative. googleapis.com
A documented procedure involves treating 5-bromo-2,4-dichloropyrimidine with a strong iodinating agent to facilitate the double substitution. googleapis.com This method provides a direct conversion to the target compound without altering the bromine atom at the 5-position, highlighting the differential reactivity of the halogen sites on the pyrimidine ring.
Elucidation of Reaction Conditions and Optimization Parameters
The success of the synthesis hinges on carefully controlled reaction conditions. Factors such as the choice of solvent, temperature, and the specific reagents employed are critical in maximizing the yield and purity of this compound.
The solvent system plays a crucial role in the halogen exchange reaction. In the synthesis starting from 5-bromo-2,4-dichloropyrimidine, dichloromethane (B109758) has been effectively used as the solvent. googleapis.com This choice of a non-polar, aprotic solvent is significant. It dissolves the organic precursor while forming a biphasic system with the aqueous reagent, which can help control the reaction rate. The reaction mixture requires vigorous stirring to ensure efficient interaction between the reactants present in the two different phases. googleapis.com
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 5-Bromo-2,4-dichloropyrimidine | Provides the core pyrimidine structure with the correct halogen at position 5. |
| Reagent | 57% aqueous hydroiodic acid | Acts as the source of iodide nucleophiles for halogen exchange. |
| Solvent | Dichloromethane | Dissolves the starting material and creates a two-phase reaction system. |
| Temperature | -5°C | Controls the reaction rate and minimizes potential side reactions. |
| Reaction Time | 2 hours | Ensures the reaction proceeds to completion. |
While specific kinetic and thermodynamic data for this reaction are not extensively published, general principles of chemical kinetics and thermodynamics apply.
Kinetic Control: The reaction rate is managed by maintaining a low temperature of -5°C. googleapis.com This suggests that the reaction is sufficiently exothermic and that lower temperatures are necessary to prevent the formation of undesired byproducts and to ensure selective substitution. The specified reaction time of two hours is the optimized duration to allow for the completion of the dual halogen exchange while minimizing decomposition. googleapis.com
The key reagent in the conversion of 5-bromo-2,4-dichloropyrimidine to its diiodo counterpart is hydroiodic acid (HI). googleapis.com Concentrated hydroiodic acid serves as a potent source of iodide ions (I⁻), which act as strong nucleophiles. byjus.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the iodide ions attack the electron-deficient carbon atoms at positions 2 and 4 of the pyrimidine ring, displacing the chloride ions. The efficiency of this conversion is high due to the strong nucleophilicity of iodide and the use of a concentrated aqueous solution of HI. googleapis.comwikipedia.org No additional catalyst is required for this specific transformation. googleapis.com
Isolation and Preliminary Characterization Techniques for Crude this compound
Following the completion of the reaction, a systematic workup procedure is essential to isolate the crude product. The process begins with neutralizing the excess hydroiodic acid. This is achieved by the careful, portion-wise addition of a base, such as solid sodium carbonate, until the solution reaches a neutral pH. googleapis.com
During the reaction or workup, colored impurities may form, which can be removed by a decolorizing agent. A 5% aqueous solution of sodium metabisulphite is added to the mixture, which quenches any residual iodine and other colored species. googleapis.com Subsequently, water is added to dissolve all inorganic salts, and the organic product is separated by extraction with dichloromethane. The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. googleapis.com
Preliminary characterization of the isolated product confirms its identity. The crude material is obtained as a white solid. googleapis.com A key analytical technique for preliminary identification is mass spectrometry. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is used to determine the molecular weight of the product, confirming the successful incorporation of two iodine atoms. googleapis.com
| Property | Observation | Method |
|---|---|---|
| Physical Appearance | White Solid | Visual Inspection |
| Molecular Mass Confirmation | m/z 410.9/412.9 [M+H]⁺ | LC-ESI-MS |
The isolation and purification of the target compound, this compound, are critical steps following its synthesis to ensure a product of high purity suitable for subsequent chemical transformations. Methodologies focus on efficient extraction from the reaction milieu, thorough removal of reagents and by-products, and rigorous purification, which are verified by spectroscopic techniques.
1 Optimized Extraction and Aqueous Work-up Procedures
Following the synthesis of this compound, typically from a precursor like 5-bromo-2,4-dichloropyrimidine via a halogen exchange reaction with hydroiodic acid, a carefully designed aqueous work-up is essential. google.comgoogle.com The primary goals of this stage are to neutralize the acidic reaction mixture, remove excess iodine and other inorganic salts, and efficiently extract the product into an organic solvent.
A common procedure begins after the reaction is complete, often conducted at a reduced temperature (e.g., -5°C). google.comgoogleapis.com The mixture is carefully neutralized by the portion-wise addition of a base, such as solid sodium carbonate, until a neutral pH (pH 7) is achieved. google.com To eliminate the color from residual iodine (I₂) and other oxidizing species, a reducing agent is introduced. A 5% aqueous solution of sodium metabisulphite is frequently used for this decolorization step. google.comgoogleapis.com In related syntheses of iodinated pyrimidines, a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is also employed to quench the reaction and remove excess iodine. thieme-connect.comcaltech.edu
Once neutralized and decolorized, water may be added to dissolve any remaining inorganic solids, ensuring a clean phase separation. google.comgoogle.com The product is then extracted from the aqueous phase using a water-immiscible organic solvent. Dichloromethane (CH₂Cl₂) is a commonly cited solvent for this purpose, with the extraction process often repeated (e.g., twice) to maximize the recovery of the product. google.comgoogleapis.com
The combined organic extracts are subsequently dried to remove residual water, a crucial step to prevent product degradation or complications in further steps. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are standard drying agents. google.comchemicalbook.com After drying, the solution is filtered, and the solvent is removed under reduced pressure (concentrated) to yield the crude this compound, typically as a solid. google.comgoogleapis.com
Table 1: Reagents in Aqueous Work-up
| Reagent | Purpose | Citation |
|---|---|---|
| Sodium Carbonate (Na₂CO₃) | Neutralization of acid | google.com, google.com |
| Sodium Metabisulphite (Na₂S₂O₃) | Decolorization (removal of excess I₂) | google.com, googleapis.com |
| Sodium Thiosulfate (Na₂S₂O₃) | Quenching and removal of excess I₂ | thieme-connect.com, caltech.edu |
| Dichloromethane (CH₂Cl₂) | Extraction of the product from the aqueous phase | chemicalbook.com, google.com |
2 Application of Chromatographic Purification Methodologies (e.g., Column Chromatography)
While in some instances the crude this compound is of sufficient purity to be used directly in subsequent reactions, chromatographic purification is the standard method for obtaining material of high purity. google.comgoogleapis.com Flash column chromatography is the most frequently employed technique for purifying substituted halopyrimidines. thieme-connect.com
This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the column, and a solvent system (mobile phase) is passed through the column to elute the components at different rates based on their polarity and affinity for the stationary phase. The selection of the mobile phase is critical for achieving effective separation. For compounds similar in structure to this compound, various solvent systems have been successfully applied. These are generally non-polar to moderately polar mixtures, allowing for the efficient separation of the desired product from more polar impurities or less polar starting materials. googleapis.comthieme-connect.com
After the chromatography is complete, the fractions containing the purified product are combined and concentrated to yield the final, pure compound.
Table 2: Example Solvent Systems for Flash Chromatography of Halopyrimidines
| Solvent System (Mobile Phase) | Compound Type | Citation |
|---|---|---|
| Pentane-Dichloromethane (3:1) | Brominated/Iodinated Pyrimidines | thieme-connect.com |
| Pentane-Dichloromethane (1:1) | Chlorinated/Brominated Pyrimidines | thieme-connect.com |
3 Initial Spectroscopic Verification of Crude Product (e.g., LC-ESI-MS for purity and molecular mass)
Before or after purification, initial verification of the synthesized this compound is conducted using Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source (LC-ESI-MS). This powerful analytical method provides crucial information regarding the purity and identity of the product in a single analysis.
The LC component separates the components of the crude mixture, providing a retention time (rt) that is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase, gradient). google.comgoogle.com The ESI-MS component then ionizes the eluted compound and measures its mass-to-charge ratio (m/z).
For this compound, which has a molecular formula of C₄HBr₂I₂N₂, the expected monoisotopic mass is approximately 409.7 g/mol . In positive-ion ESI mode, the compound is typically observed as a protonated molecule, [M+H]⁺. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two distinct peaks for the protonated molecule, separated by approximately 2 m/z units, with nearly equal intensity. google.comgoogle.com
Published data for crude this compound shows a retention time of 6.8 minutes and mass-to-charge ratio peaks at m/z 410.9 and 412.9, corresponding to [M+H]⁺. google.comgoogle.comgoogleapis.com The presence of this characteristic doublet confirms the molecular mass and the presence of a single bromine atom in the molecule, providing strong evidence for the successful synthesis of the target compound. google.comgoogle.com
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value | Significance | Citation |
|---|---|---|---|---|
| LC-ESI-MS | Retention Time (rt) | 6.8 min | Product Purity/Identity | google.com, google.com |
Chemical Reactivity and Transformation Pathways of 5 Bromo 2,4 Diiodopyrimidine
Mechanistic Aspects of Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent elimination of a halide ion restores the aromaticity of the ring. The positions most activated towards this reaction on the pyrimidine ring are C2, C4, and C6, due to their proximity to the electron-withdrawing nitrogen atoms. In 5-bromo-2,4-diiodopyrimidine, the halogens at the C2 and C4 positions are thus the primary sites for SNAr reactions.
The selective displacement of one halogen over another in this compound is a critical aspect of its synthetic utility. While the C-I bond is weaker than the C-Br bond, the reactivity order in SNAr reactions is not solely determined by leaving group ability. The rate-determining step is often the initial attack of the nucleophile, which is heavily influenced by the electronegativity of the halogen and the resulting polarization of the C-X bond.
However, in many cases involving pyrimidines, the leaving group ability (I > Br > Cl) does play a significant role. For this compound, it is expected that the iodine atoms at positions 2 and 4 would be preferentially displaced by nucleophiles over the bromine atom at position 5. The C5 position is significantly less activated towards nucleophilic attack. This differential reactivity allows for strategies where nucleophiles are first introduced at the C2 and/or C4 positions, leaving the C5-Br bond intact for subsequent transformations, such as cross-coupling reactions.
Table 1: General Reactivity of Halogen Positions on the this compound Ring towards Nucleophilic Aromatic Substitution.
| Position | Halogen | Relative Reactivity | Reasoning |
|---|---|---|---|
| C2 | Iodine | High | Activated by two adjacent ring nitrogen atoms; good leaving group. |
| C4 | Iodine | High | Activated by an adjacent ring nitrogen atom (para position); good leaving group. |
| C5 | Bromine | Low | Not significantly activated by ring nitrogens for SNAr. |
Regioselectivity in the SNAr reaction of polyhalogenated pyrimidines is a complex issue governed by a combination of electronic and steric factors. For this compound, a nucleophile could potentially attack either the C2 or C4 position. The C2 position is electronically more deficient as it is flanked by two nitrogen atoms. Conversely, the C4 position is generally less sterically hindered.
Studies on analogous compounds, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, have shown that nucleophilic attack by ammonia (B1221849) occurs regioselectively at the C4 position. consensus.app This suggests that for many nucleophiles, the C4 position may be the preferred site of initial attack on the this compound core as well. However, this selectivity can be highly dependent on the nature of the incoming nucleophile and the reaction conditions. Bulky nucleophiles might favor the less hindered C4 position, while smaller, more reactive nucleophiles might show less selectivity or favor the more electronically activated C2 position. Stereoselectivity is generally not a factor in these substitution events as the pyrimidine core is planar and the reaction proceeds through a non-chiral intermediate.
Advanced Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. A key principle guiding the use of this compound in these reactions is the significant difference in reactivity among the carbon-halogen bonds. The general order of reactivity for oxidative addition to a Palladium(0) center is C-I > C-Br > C-Cl. illinois.edu This differential reactivity allows for highly selective and sequential cross-coupling reactions, where the C2-I and C4-I bonds react preferentially, leaving the C5-Br bond available for a subsequent, different coupling reaction under more forcing conditions.
The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboronic acid or ester, is one of the most widely used cross-coupling reactions. nih.gov For this compound, the reaction can be tuned to achieve selective coupling at the iodine-bearing positions.
Research on the closely related 5-bromo-2-iodopyrimidine (B48921) demonstrates that selective Suzuki coupling with arylboronic acids occurs exclusively at the C2-I position, leaving the C5-Br bond untouched. rsc.orgconsensus.app By analogy, it is expected that this compound would undergo Suzuki coupling first at either the C2 or C4 position. By carefully controlling the stoichiometry of the boronic acid (e.g., using one equivalent), it may be possible to achieve mono-arylation. The use of two equivalents would likely lead to diarylation at both the C2 and C4 positions. The bromine at C5 would remain, allowing for a subsequent, different cross-coupling reaction to build a tri-substituted pyrimidine.
Table 2: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound.
| Equivalents of ArB(OH)₂ | Expected Major Product | Reaction Site(s) |
|---|---|---|
| ~1 eq. | Mono-aryl-5-bromo-diiodopyrimidine | C2 or C4 |
| ~2 eq. | Di-aryl-5-bromopyrimidine | C2 and C4 |
| >2 eq. (harsher conditions) | Tri-arylpyrimidine | C2, C4, and C5 |
The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for a variety of other cross-coupling reactions, enabling the introduction of diverse functional groups.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org Given the high reactivity of the C-I bonds, selective coupling of alkynes at the C2 and C4 positions of this compound can be readily achieved, leaving the C5-Br bond intact for further functionalization. nih.gov
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The C-I bonds at C2 and C4 would be the preferred reaction sites.
Negishi Coupling: Involving the reaction of an organohalide with an organozinc compound, this coupling is known for its high functional group tolerance. The C2-I and C4-I bonds would be expected to react selectively.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. Selective amination at the C2 and C4 positions should be feasible, followed by a potential second amination at the C5 position under different catalytic conditions.
The choice of the palladium catalyst and associated ligands is crucial for controlling the efficiency, selectivity, and scope of cross-coupling reactions. mdpi.com
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki and Sonogashira reactions involving iodo- and bromo-pyrimidines. nih.govmdpi.com It is versatile and generally promotes high yields under relatively mild conditions. Other common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, which form the active Pd(0) species in situ.
Ligands: The phosphine (B1218219) ligands coordinated to the palladium center play a vital role in the catalytic cycle.
Triphenylphosphine (PPh₃): This is a standard, versatile ligand that is effective for a wide range of substrates.
Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or specialized biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly enhance catalyst activity. They promote faster rates of oxidative addition and reductive elimination, which can be particularly useful for coupling the less reactive C-Br bond at the C5 position after the C-I bonds have reacted. The choice of ligand can also influence the regioselectivity in substrates with multiple, similarly reactive sites. nih.gov
The careful selection of the catalyst-ligand system, along with control of reaction temperature and stoichiometry, allows for the programmed, stepwise functionalization of the this compound scaffold.
Functional Group Interconversions Involving the Halogen Substituents
There is a lack of specific published research detailing the functional group interconversions of the halogen substituents for this compound. While general methodologies for the conversion of aryl halides to other functional groups are well-established, their specific application to this compound, including reaction conditions, yields, and selectivity, has not been documented in the reviewed literature.
Comprehensive Mechanistic Investigations of Derivatization Reactions
Similarly, a search for comprehensive mechanistic investigations into the derivatization reactions of this compound yielded no specific results. Mechanistic studies are crucial for understanding the reaction pathways, intermediates, and transition states, which in turn allows for the optimization of reaction conditions and the design of new synthetic routes. The absence of such studies for this compound limits a detailed understanding of its chemical behavior.
Given the constraints of providing scientifically accurate and specific information, and the current lack of available data for this compound, a detailed article on its chemical reactivity and transformation pathways cannot be constructed at this time. Further experimental research is required to elucidate the specific chemical properties and reactivity of this compound.
Application of 5 Bromo 2,4 Diiodopyrimidine As a Key Synthetic Intermediate in Target Oriented Synthesis
Strategies for the Synthesis of Biologically Active Pyrimidine (B1678525) Derivatives
The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, and 5-Bromo-2,4-diiodopyrimidine provides a strategic starting point for the synthesis of various derivatives. chemimpex.com The differential reactivity of the halogen substituents allows for selective and sequential reactions, enabling the introduction of diverse functional groups at specific positions on the pyrimidine core. This controlled approach is paramount in the creation of molecules with tailored biological functions. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antifungal and antitumor properties. jocpr.com The synthesis of these derivatives often involves substitution reactions where the halogen atoms on the pyrimidine ring are replaced by other functional groups. chemimpex.comjocpr.com
Development of Kinase Inhibitors and Related Pharmaceutical Scaffolds
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Role as a Precursor for Phenyl Amino Pyrimidine Compounds
This compound is a key intermediate in the synthesis of phenyl amino pyrimidine compounds. google.com These compounds are a significant class of kinase inhibitors. The synthetic utility of this compound lies in its ability to undergo selective substitution reactions, allowing for the precise installation of the phenylamino (B1219803) moiety, a critical pharmacophore for kinase binding. The 2-aminopyrimidine (B69317) structure is a widely utilized hinge-binding scaffold in the design of kinase inhibitors. researchgate.net The development of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives as Focal Adhesion Kinase (FAK) inhibitors highlights the importance of this pyrimidine precursor. nih.gov
Contribution to the Synthesis of Janus Kinase (JAK) Inhibitors, with a focus on JAK2 Selectivity
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are integral to hematopoiesis and immune response. nih.gov Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of selective JAK inhibitors is a major focus of pharmaceutical research. nih.govtouchimmunology.com
This compound serves as a valuable precursor in the synthesis of JAK inhibitors. Its chemical structure allows for the strategic introduction of functionalities that can confer selectivity, particularly for JAK2. researchgate.netresearchgate.net Achieving selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) is a significant challenge in drug design. nih.gov Selective JAK2 inhibition is desirable as it can minimize off-target effects associated with the inhibition of other JAK isoforms. touchimmunology.com For instance, inhibition of JAK1 is linked to the therapeutic effects in rheumatoid arthritis, while JAK3 inhibition can lead to immunosuppression. touchimmunology.com Inhibition of JAK2 can interfere with erythropoietin signaling. touchimmunology.com The design of selective inhibitors often involves targeting specific amino acid residues within the ATP-binding site of the kinase. nih.gov The development of highly selective JAK2 inhibitors, with significant fold-selectivity over other JAK isoforms, demonstrates the advanced medicinal chemistry strategies employed in this area. researchgate.net
| Inhibitor Type | Target Kinase(s) | Significance |
| Phenyl Amino Pyrimidines | Various Kinases, including FAK | Important class of kinase inhibitors with applications in oncology. google.comnih.gov |
| JAK Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Crucial for treating myeloproliferative neoplasms and inflammatory diseases. nih.gov |
| Selective JAK2 Inhibitors | JAK2 | Aims to reduce off-target effects and improve the safety profile of JAK-targeted therapies. touchimmunology.comresearchgate.net |
Integration into Agrochemical Synthesis and Materials Science Research
Beyond pharmaceuticals, this compound and its derivatives have found applications in other areas of chemical science.
Intermediate for Dihalogen-Substituted Thiocyanopyrimidine Derivatives
This compound is a precursor for the synthesis of dihalogen-substituted thiocyanopyrimidine derivatives. These derivatives are synthesized through a reaction where a halogen atom on the pyrimidine ring is substituted by a thiocyanate (B1210189) group. google.com
Role in the Context of Agricultural and Horticultural Fungicidal Compositions
Dihalogen-substituted thiocyanopyrimidine derivatives, synthesized from precursors like this compound, have demonstrated utility as active ingredients in agricultural and horticultural fungicidal compositions. google.com These compounds have shown efficacy against a variety of plant pathogens. google.com The pyrimidine nucleus is recognized for its special role in the interaction with biological systems, making pyrimidine derivatives a subject of intensive study in agrochemicals. google.com
| Compound | Application | Reference |
| This compound | Precursor | google.com |
| 5-Bromo-2-chloro-4-thiocyanopyrimidine | Fungicide | google.com |
| 2,5-dichloro-4-thiocyanopyrimidine | Fungicide | google.com |
| 5-bromo-2-fluoro-4-thiocyanopyrimidine | Fungicide | google.com |
Advanced Spectroscopic and Computational Characterization of 5 Bromo 2,4 Diiodopyrimidine and Its Synthesized Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 5-Bromo-2,4-diiodopyrimidine, ¹H and ¹³C NMR would provide critical information. Due to the absence of protons directly attached to the pyrimidine (B1678525) ring in the parent compound, ¹H NMR would primarily be used to characterize derivatives where substitutions have introduced proton-bearing functional groups.
In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the four carbon atoms of the pyrimidine ring, with their chemical shifts being significantly influenced by the electronegative halogen substituents. The carbon atoms bonded to the iodine atoms (C2 and C4) would likely experience a significant downfield shift, while the carbon bonded to bromine (C5) and the remaining carbon (C6) would also have characteristic chemical shifts.
Illustrative ¹³C NMR Data for a Substituted Pyrimidine
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 166.6 |
| C4 | 167.2 |
| C5 | 83.0 |
| C6 | 161.3 |
This data is for 2,4-diaminopyrimidine-5-carbonitrile (B135015) and serves as an illustrative example. researchgate.net
High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄HBr₂N₂), the exact mass can be calculated and compared with the experimental value to confirm its elemental composition.
The isotopic distribution pattern observed in the mass spectrum is also highly informative. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and iodine (¹²⁷I, monoisotopic) would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Electron impact (EI) ionization would likely induce fragmentation of the this compound molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire substituent group. The study of these fragmentation pathways can help to deduce the connectivity of the molecule. For instance, the mass spectra of pyrimidinethiones have shown characteristic fragment ions formed by the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. researchgate.netsapub.org
Expected Molecular Ions for this compound
| Isotope Combination | Expected m/z |
|---|---|
| C₄H⁷⁹Br¹²⁷I₂N₂ | ~408.7 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups and for fingerprinting a compound.
For this compound, the IR and Raman spectra would be dominated by vibrations associated with the pyrimidine ring. The C-N and C=C stretching vibrations within the ring would give rise to a series of characteristic bands. The C-Br and C-I stretching vibrations would be expected to appear in the lower frequency region of the spectrum. The exact positions of these bands are sensitive to the substitution pattern on the pyrimidine ring.
While specific vibrational data for this compound is not available, data from related compounds such as 5-bromopyrimidine (B23866) can provide an indication of the expected spectral regions for key vibrations. nist.gov Computational methods, as discussed in section 5.5.1, can also be employed to predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. cardiff.ac.uk
Illustrative IR Absorption Bands for a Halogenated Pyridine (B92270)
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching | 3100-3000 |
| C=N, C=C stretching | 1600-1400 |
| C-H in-plane bending | 1300-1000 |
| C-Br stretching | Below 600 |
| C-I stretching | Below 500 |
This is a generalized representation for a halogenated pyridine derivative.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
This technique would confirm the planarity of the pyrimidine ring and provide accurate measurements of the C-Br and C-I bond distances. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as halogen bonding (e.g., I···N or Br···N interactions), which can play a crucial role in the solid-state architecture of the compound.
As of now, the crystal structure of this compound has not been reported in the public crystallographic databases.
Computational Chemistry and Theoretical Modeling Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the properties and reactivity of this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound and to predict various properties.
Key parameters that can be calculated include:
Optimized molecular geometry: Providing theoretical bond lengths and angles which can be compared with experimental data if available.
Vibrational frequencies: Theoretical IR and Raman spectra can be simulated to aid in the interpretation of experimental spectra. researchgate.net
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting sites of chemical reactions.
Illustrative DFT Calculated Properties for a Halogenated Aromatic Compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
These are representative values and would need to be specifically calculated for this compound.
For a rigid aromatic system like this compound, conformational analysis is relatively straightforward as the molecule is expected to be planar. However, for its derivatives with flexible substituents, conformational analysis becomes important to identify the most stable conformers.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor. MD simulations model the movement of atoms over time, allowing for the study of molecular flexibility, stability of intermolecular interactions, and the exploration of conformational landscapes of its derivatives. nih.govresearchgate.net Such simulations are particularly valuable in the context of drug design and materials science to understand how a molecule might behave in a complex system.
Computational Elucidation of Reaction Mechanisms and Transition States
While direct computational studies detailing the reaction mechanisms and transition states specifically for this compound are not extensively available in the current literature, a robust understanding can be constructed by drawing parallels from theoretical investigations of structurally analogous polyhalogenated pyrimidines and other heteroaromatic systems. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex energetic landscapes of these reactions, providing critical insights into reaction pathways, transition state geometries, and the origins of regioselectivity.
The reactivity of this compound is dominated by the susceptibility of its carbon-halogen bonds to undergo transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Computational models are instrumental in predicting the outcomes of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing halogen atoms. This electronic profile makes the ring highly susceptible to attack by nucleophiles. Computational studies on similar systems, such as 2,4-dichloropyrimidines, have shown that nucleophilic attack preferentially occurs at the C4 position. mdpi.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate at this position, which is para to one of the ring nitrogens.
For this compound, a similar regioselectivity is anticipated. DFT calculations on model reactions would typically involve locating the transition state for the initial nucleophilic addition, which is often the rate-determining step. nih.gov The reaction pathway is predicted to proceed via a high-energy Meisenheimer complex, followed by the departure of the halide leaving group. The relative activation barriers for substitution at C2 versus C4 would be calculated to determine the kinetic product. Given the superior leaving group ability of iodide compared to bromide, initial substitution is overwhelmingly expected at one of the iodo-substituted positions. Computational analysis would likely confirm that the C4-I bond is the most probable site for initial nucleophilic attack due to its electronic environment, followed by the C2-I bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the derivatization of halogenated pyrimidines. The key step that dictates regioselectivity in these reactions is the initial oxidative addition of the C-X bond to the Pd(0) catalyst. The established reactivity trend for halogens in this step is I > Br > Cl > F. nih.govrsc.org
For this compound, this trend implies that any of the two C-I bonds will react with the palladium catalyst in preference to the C-Br bond. Computational studies on related dihalopyrimidines confirm that the oxidative addition at the C4 position is generally kinetically favored over the C2 position. mdpi.com This selectivity is rationalized by the electronic properties of the respective carbon centers. DFT calculations can model the energy profile of the oxidative addition step, comparing the transition state energies for the cleavage of the C2-I, C4-I, and C5-Br bonds.
A hypothetical reaction coordinate diagram, based on DFT studies of similar systems, is presented below. It illustrates the calculated energy barriers for the oxidative addition step in a Suzuki-Miyaura coupling reaction.
| Parameter | C4-I Addition | C2-I Addition | C5-Br Addition |
| Relative Activation Energy (ΔG‡, kcal/mol) | 15.2 | 17.8 | >25 (estimated) |
| Reaction Free Energy (ΔGrxn, kcal/mol) | -8.5 | -7.9 | Not favored |
| Key Transition State Bond Length (Pd-C, Å) | ~2.15 | ~2.18 | - |
| Key Transition State Bond Length (C-X, Å) | ~2.50 (C-I) | ~2.55 (C-I) | - |
Note: The data in this table is illustrative and derived from computational studies on analogous polyhalogenated heteroaromatic systems. It serves to model the expected relative reactivities for this compound.
The computational data clearly predict that the initial cross-coupling reaction will occur selectively at the C4-I bond, possessing the lowest activation barrier. The transition state for this step would involve the simultaneous breaking of the C-I bond and formation of new Pd-C and Pd-I bonds. Following the first coupling, a second coupling event can be targeted at the C2-I bond under more forcing conditions, and finally at the C5-Br bond, allowing for the synthesis of trisubstituted pyrimidine derivatives.
Elucidation of Transition States
Computational chemistry allows for the precise characterization of the geometry of transition states. For an SNAr reaction, the transition state resembles the Meisenheimer intermediate, with the nucleophile partially bonded to the pyrimidine carbon and the C-X bond elongated. For the oxidative addition step in a cross-coupling reaction, the transition state is typically a three-centered structure involving the palladium catalyst, the carbon atom, and the halogen atom. nih.gov Vibrational frequency analysis is used to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Comparative Analysis and Future Research Directions for 5 Bromo 2,4 Diiodopyrimidine
Comparative Reactivity Studies of 5-Bromo-2,4-diiodopyrimidine with Other Halogenated Pyrimidine (B1678525) Analogs
The reactivity of halogenated pyrimidines in transition metal-catalyzed cross-coupling reactions is dictated by several factors, primarily the nature of the halogen, its position on the ring, and the reaction conditions. The generally accepted order of reactivity for carbon-halogen (C-X) bonds is C-I > C-Br > C-Cl, which correlates with the bond dissociation energy (BDE); the weaker C-I bond undergoes oxidative addition to a low-valent metal center, such as Palladium(0), more readily than the stronger C-Br and C-Cl bonds. researchgate.net
In the case of this compound, the two C-I bonds are significantly more reactive than the C-Br bond. rsc.org This intrinsic difference allows for selective reactions at the iodo-substituted positions while leaving the bromo-substituent intact for subsequent transformations.
Furthermore, the position of the halogen on the pyrimidine ring plays a crucial role. For polyhalogenated pyrimidines, the empirical order of reactivity is generally C4 > C2 > C5. nih.gov This trend is attributed to the electronic properties of the diazine core, where the C4 position is more electrophilic and its C-X bond is weaker compared to the C2 and C5 positions. nih.gov
Therefore, in this compound, one would predict the initial reaction to occur at one of the iodo-substituted positions. The selectivity between the C2 and C4 positions is more subtle. Based on the general trend, the C4-I bond is expected to be the most labile, making it the primary site for initial functionalization under standard cross-coupling conditions. This hierarchy allows for a programmed, stepwise functionalization: first at C4-I, then C2-I, and finally, under more forcing conditions, at C5-Br.
Table 1: Comparative Reactivity of Halogenated Pyrimidines
| Position | Halogen | Relative Reactivity | Controlling Factors |
|---|---|---|---|
| C4 | Iodo | Highest | Weaker C-I bond, high electrophilicity of C4 position. |
| C2 | Iodo | High | Weaker C-I bond, moderate electrophilicity of C2 position. |
| C5 | Bromo | Low | Stronger C-Br bond, lower electrophilicity of C5 position. |
| C4 | Bromo | Medium | High electrophilicity of C4, but stronger C-Br bond than C-I. |
Exploration of Emerging Methodologies for Site-Selective Pyrimidine Functionalization
While the intrinsic reactivity patterns provide a foundational level of control, achieving non-classical or "inverted" selectivity is a significant goal in synthetic chemistry. Recent advances have focused on catalyst and ligand control to override the substrate's natural tendencies. nih.govacs.org
Ligand-Controlled Selectivity: The use of sterically demanding ligands can dramatically alter the regiochemical outcome of cross-coupling reactions. For instance, very bulky N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, inverting the conventional C2-selectivity. nih.govorganic-chemistry.org This is often explained by the steric hindrance around the metal center, which favors approach to the less-congested C4 position of the substrate. Applying such catalyst systems to this compound could potentially be used to finely tune the selectivity between the C2-I and C4-I positions.
Catalyst Speciation Control: Research has shown that the nature of the palladium catalyst itself—whether it is a mononuclear species or a multinuclear cluster/nanoparticle—can switch the site of arylation. whiterose.ac.uk For example, in the cross-coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor C2 functionalization, whereas multinuclear palladium species can switch the selectivity to the C4 position. whiterose.ac.uk This dichotomy offers a powerful tool for selectively targeting different positions on a multi-halogenated substrate by carefully controlling the palladium source, ligands, and additives that influence catalyst aggregation.
Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a mild and efficient method for the functionalization of heteroarenes. researchgate.netnih.gov These methods often proceed through radical intermediates, offering reactivity patterns that are complementary to traditional transition-metal-catalyzed pathways. This approach could enable novel types of functionalization on the this compound core that are difficult to achieve through conventional means.
Table 2: Methodologies for Site-Selective Functionalization
| Methodology | Principle | Potential Application for this compound |
|---|---|---|
| Ligand Control | Sterically bulky ligands (e.g., NHCs) alter the accessibility of reaction sites. nih.gov | Forcing selectivity between the electronically similar C2-I and C4-I positions. |
| Catalyst Speciation | Switching between mononuclear and multinuclear Pd species inverts selectivity. whiterose.ac.uk | Directing functionalization to C2-I over the intrinsically more reactive C4-I. |
| Photoredox Catalysis | Generation of radical intermediates under mild, visible-light conditions. researchgate.net | Introducing functional groups via mechanisms orthogonal to cross-coupling. |
Identification of Novel Synthetic Applications and Reaction Architectures
The true value of a building block like this compound lies in its capacity to serve as a linchpin in the construction of complex molecular architectures. Its three distinct handles allow for the creation of highly decorated pyrimidine cores through programmed, sequential cross-coupling reactions.
A typical synthetic sequence might involve:
Suzuki-Miyaura or Sonogashira coupling at the C4-I position under mild Pd-catalyzed conditions, introducing an aryl, heteroaryl, or alkynyl group.
A second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination or Stille coupling) at the C2-I position, potentially using a different catalyst system to avoid homo-coupling.
Functionalization of the C5-Br position under more forcing conditions to install the final substituent.
This stepwise approach provides access to a vast chemical space of tri-substituted pyrimidines with precise control over the substitution pattern. Such scaffolds are of high interest in drug discovery, as pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.com
Beyond simple sequential couplings, this compound is an ideal substrate for developing domino or tandem reactions. For example, an initial intermolecular cross-coupling at C4 could be followed by an intramolecular cyclization involving a substituent placed at C5 (via the bromo position), leading to the rapid assembly of fused heterocyclic systems. nih.gov
Addressing Challenges and Exploring Opportunities in the Synthesis and Strategic Utilization of Multi-Halogenated Pyrimidines in Chemical Science
Despite their synthetic potential, the use of multi-halogenated pyrimidines is not without its challenges.
Challenges:
Synthesis: The preparation of specifically substituted multi-halogenated pyrimidines can be challenging, sometimes requiring multi-step sequences.
Selectivity: While general reactivity trends exist, achieving perfect site-selectivity, especially between two identical halogens in slightly different electronic environments (like C2-I and C4-I), can be difficult and may require extensive optimization of reaction conditions. nih.gov
Dehalogenation: A common side reaction, particularly with more reactive C-I bonds, is reductive dehalogenation, where the halogen is replaced by a hydrogen atom, leading to yield loss. rsc.org
Opportunities:
Access to Novel Chemical Space: These building blocks allow synthetic chemists to construct molecules that are not easily accessible through other methods, opening doors to new pharmacological and material properties. nih.gov
Drug Discovery: The pyrimidine core is a privileged scaffold in medicinal chemistry. nih.gov The ability to precisely control the spatial arrangement of three different substituents allows for the fine-tuning of a molecule's interaction with biological targets.
Development of Catalytic Methods: The need to control selectivity in these complex substrates drives the development of new, more sophisticated catalysts and ligands with unprecedented levels of control. nih.gov
Molecular Hybrids: The strategic functionalization of the pyrimidine core offers a platform for creating hybrid molecules, where different pharmacophores are combined into a single entity to target multiple biological pathways, potentially overcoming drug resistance. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloropyridine |
| 2,4-dibromopyridine |
| 5-fluorouracil |
| cladribine |
| capecitabine |
| 5-chloro-2'-deoxycytidine |
| 5-bromo-2'-deoxycytidine |
| tetrahydrouridine |
| 5-bromo-2,4-dichloropyrimidine (B17362) |
| tert-butyl piperazine-1-carboxylate |
| 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine |
| morpholine |
| 5-bromo-2,4-dimethoxypyrimidine |
| 5-bromo-uracil |
| N,N-dimethylaniline |
| phosphorus oxychloride |
| sodium methoxide |
| 2,5-dibromopyridine |
| sodium iodide |
| hydriodic acid |
| sodium bicarbonate |
| sodium dithionite |
| 5-bromopyridyl-2-magnesium chloride |
| isopropylmagnesium chloride |
| 5-bromo-2-pyridylzinc iodide |
| 5-bromo-2-(trifluoromethyl)pyridine |
| (5-bromopyridin-2-yl)zinc(II) chloride |
| 5,5′-dibromo-2,2′-bipyridine |
| 4-amino-5-bromopyrimidine |
| pyrimidine-4-amine |
| 4-chloro-substituted pyrimidine |
| phenylboronic acid |
| 3-bromoanisole |
| 4-bromobenzaldehyde |
| 2-cyanophenylzinc-bromide |
| 2-furylboronic acid |
| 3-pyridylboronic acid |
| 3,4-(ethylenedioxy)phenylboronic acid |
| 2-pyrrolidinone |
| 3,5-dichloropyridazine |
| methyl ester of 2,6-dichloronicotinic acid |
| 3,4,5-tribromopyrrole-2-carboxylate |
| 3-halo-pyrazolo[1,5-a]pyrimidine |
| enaminone |
| chalcone |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2,4-diiodopyrimidine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves halogenation of pyrimidine precursors using iodine and bromine sources. To optimize yields, stoichiometric ratios of halogens (e.g., N-iodosuccinimide for iodination) and catalysts like Pd(0) or Cu(I) can enhance regioselectivity . For example, halogenation of 2,4-dihydroxypyrimidine derivatives followed by bromine substitution has been reported for analogous compounds. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or DMSO) significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments, while ¹³C NMR and DEPT-135 clarify carbon hybridization. ¹²⁵I NMR (though less common) can confirm iodine substitution .
- FT-IR/Raman : Detects vibrational modes of C-Br (~550 cm⁻¹) and C-I (~500 cm⁻¹) bonds, as well as pyrimidine ring vibrations .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~399.82 g/mol) and isotopic patterns for bromine/iodine .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or halogen exchange. Desiccants (e.g., silica gel) mitigate moisture absorption. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended .
Advanced Research Questions
Q. How do bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 4 is more reactive in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to bromine. Pd(PPh₃)₄ or XPhos catalysts in THF at 80°C selectively replace iodine, leaving bromine intact for subsequent functionalization. Kinetic studies using GC-MS or in situ NMR can monitor reaction progress .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic/basic conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Analyze degradation via LC-MS and compare with control (neutral pH).
- Mechanistic Insight : Iodine’s polarizability makes it susceptible to nucleophilic displacement in basic conditions, while bromine is more stable. Computational DFT studies (e.g., Gaussian 16) can model transition states and predict degradation pathways .
Q. How can this compound be utilized in studying DNA/RNA modifications?
- Methodological Answer : While not directly analogous to thymidine analogs like BrdU, its halogenated structure allows incorporation into oligonucleotides via solid-phase synthesis. Post-synthetic modifications (e.g., Stille coupling) introduce fluorophores or biotin tags for tracking. Validate incorporation via MALDI-TOF MS and gel electrophoresis .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to assess binding affinity.
- QSAR Modeling : Use descriptors like LogP, polar surface area, and halogen bond propensity to correlate structure with activity .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
